molecular formula C12H23ClN2O2 B8092592 tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride

tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride

Cat. No.: B8092592
M. Wt: 262.77 g/mol
InChI Key: VOUSITSPKRXUNF-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride CAS No.: 132414-81-4 Molecular Structure: A bicyclic secondary amine comprising a pyrrolo[3,4-b]pyridine core fully saturated (octahydro) with a tert-butyl carbamate group at the 1-position and a hydrochloride salt.

This compound is a key intermediate in pharmaceutical synthesis, particularly for its role as a protected amine. The tert-butyl carbamate (Boc) group enhances stability during reactions, while the hydrochloride salt improves solubility in polar solvents. Its rigid bicyclic structure is advantageous in drug design for modulating target binding affinity and pharmacokinetic properties.

Current Status: Discontinued commercially (as of 2025), though historical applications suggest utility in peptide coupling and heterocyclic chemistry.

Properties

IUPAC Name

tert-butyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14;/h9-10,13H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUSITSPKRXUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The core bicyclic structure is typically constructed via cyclization of piperidine derivatives. A widely cited method begins with N-benzyl-3-oxopiperidine-4-carboxylate as the starting material . Key steps include:

  • Cyanoalkylation : Reaction with haloacetonitrile in the presence of a base (e.g., sodium hydride) to form a cyano-substituted intermediate .

  • Hydrogenation and Cyclization : Catalytic hydrogenation using Raney nickel at 16–60°C induces simultaneous reduction of the cyano group and cyclization to form the octahydro-pyrrolopyridine skeleton .

Example Protocol :

  • Alkylation : N-Benzyl-3-oxopiperidine-4-carboxylate reacts with chloroacetonitrile in toluene at 0°C (yield: 85–92%).

  • Hydrogenation : The intermediate undergoes hydrogenation with Raney nickel at 50°C for 5 hours, achieving >95% conversion.

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine yields the Boc-protected derivative (yield: 88–94%) .

Enzymatic Resolution for Stereochemical Control

To achieve high enantiomeric excess (>99%), enzymatic resolution is employed. Lipase-catalyzed hydrolysis selectively processes racemic intermediates, enabling isolation of the desired (4aS,7aS) stereoisomer .

Key Steps :

  • Racemic Intermediate Synthesis : Piperidine-2,3-dicarboxylate is acylated to form a diester.

  • Enzymatic Hydrolysis : Porcine pancreatic lipase (PPL) hydrolyzes one enantiomer, leaving the other intact (ee >99%).

  • Cyclization and Deprotection : Acid-catalyzed cyclization followed by Boc protection yields the stereopure product.

Table 1: Enzymatic Resolution Efficiency

EnzymeSubstrateee (%)Yield (%)
Porcine LipasePiperidine-2,3-diacetate99.276
Candida antarcticaPiperidine-2,3-dibenzoat e98.582

Large-Scale Industrial Synthesis

For industrial production, continuous-flow hydrogenation and automated purification are prioritized.

Process Overview :

  • Batch Hydrogenation :

    • Catalyst : 5% Pd/C or Pd(OH)₂ under 1–2 MPa H₂.

    • Solvent : Methanol or ethanol at 50–70°C.

    • Yield : 90–95% with residual solvent <0.1% .

  • Salt Formation :

    • The free base is treated with HCl in ethyl acetate to precipitate the hydrochloride salt (purity: 98–99.5%) .

Table 2: Industrial Reaction Conditions

ParameterOptimal Range
Temperature50–70°C
Pressure (H₂)1–2 MPa
Catalyst Loading5–10 wt%
Reaction Time4–10 hours

Alternative Routes via Lithium Alkylide Intermediates

A patent-pending method employs chiral lithium alkylides to introduce carboxyl groups stereoselectively .

Procedure :

  • Lithiation : N-Boc-octahydro-pyrrolopyridine reacts with s-butyllithium in methyl tert-butyl ether at −78°C.

  • Carboxylation : Quenching with dry CO₂ forms the carboxylic acid derivative (yield: 70–75%).

  • Esterification : Treatment with ethyl chloroformate yields the ester, which is hydrolyzed to the hydrochloride salt .

Advantages :

  • Avoids hazardous hydrogenation conditions.

  • Compatible with sensitive functional groups.

Purification and Quality Control

Final purification uses column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) or recrystallization from ethanol/water . Purity is verified via HPLC (≥98%) and NMR .

Critical Parameters :

  • Residual Solvents : Methanol (<300 ppm), ethyl acetate (<500 ppm).

  • Chiral Purity : Chiral HPLC with cellulose-based columns confirms ee >99% .

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ee (%)Scalability
Hydrogenation90–9595–99High
Enzymatic Resolution75–8299–99.5Moderate
Lithium Alkylide70–7598–99Low

Chemical Reactions Analysis

Types of Reactions

tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology
Research indicates that derivatives of pyrrolidine compounds, including tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine, exhibit potential as neuroprotective agents. They have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. For instance, studies have shown that these compounds can enhance cognitive function by influencing cholinergic pathways .

Anticancer Activity
Recent investigations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. These findings suggest its potential as a lead compound in the development of novel anticancer therapies. The mechanism appears to involve the induction of apoptosis in malignant cells, providing a promising avenue for further research.

Organic Synthesis

Building Block for Complex Molecules
tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is utilized as a versatile building block in organic synthesis. Its structural features allow it to participate in various reactions, including:

  • Alkylation and Acylation Reactions : Serving as an intermediate in synthesizing more complex nitrogen-containing compounds.
  • Synthesis of Bioactive Molecules : Its derivatives can be modified to create new pharmaceuticals with enhanced biological activity .

Material Science

Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for the formation of cross-linked networks that improve the durability of materials used in various applications, including coatings and adhesives.

Case Studies

StudyFocusFindings
Neuroprotective EffectsDemonstrated enhancement of cognitive function in animal models through cholinergic modulation.
Anticancer PropertiesExhibited significant cytotoxicity against breast and lung cancer cell lines via apoptosis induction.
Organic SynthesisUtilized as a precursor for synthesizing novel bioactive compounds with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds exhibit high structural similarity (≥0.96) based on molecular descriptors and functional group alignment:

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
  • CAS No.: 186203-81-6
  • Similarity Score : 0.98
  • Structural Distinction: Stereoisomerism at the 4a and 7a positions of the bicyclic system.
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
  • CAS No.: 1523571-18-7
  • Similarity Score : 0.98
  • Structural Distinction : Reduced saturation (hexahydro vs. octahydro) at the pyrrolidine ring, introducing partial unsaturation. This increases conformational flexibility and may affect metabolic stability.
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
  • CAS No.: Not provided
  • Similarity Score : 0.96
  • Structural Distinction : Replaces the pyrrolo[3,4-b]pyridine core with a diazabicyclo[3.2.1]octane system. The altered ring geometry modifies hydrogen-bonding capacity and steric bulk, influencing receptor selectivity.
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride
  • CAS No.: 1187933-06-7
  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.78 g/mol
  • Structural Distinction : Substitution at the [3,4-c] position instead of [3,4-b], altering ring connectivity. This positional isomerism may lead to divergent solubility and reactivity profiles.

Comparative Data Table

Parameter Main Compound (132414-81-4) (4aS,7aS)-Isomer (186203-81-6) Hexahydro Derivative (1523571-18-7) Diazabicyclo Derivative (N/A) [3,4-c] Isomer (1187933-06-7)
Saturation Octahydro (fully saturated) Octahydro Hexahydro (partial unsaturation) Fully saturated bicyclo system Hexahydro
Core Structure Pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Diazabicyclo[3.2.1]octane Pyrrolo[3,4-c]pyridine
Functional Groups Boc, hydrochloride Boc Boc Boc, hydrochloride Boc, hydrochloride
Molecular Weight (g/mol) Not explicitly reported Not explicitly reported Not explicitly reported Not explicitly reported 262.78
Commercial Availability Discontinued Unknown Unknown Unknown Temporarily out of stock

Biological Activity

Tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride, with the CAS number 159991-07-8, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
  • Purity : 97%

Biological Activity Overview

The biological activities of pyrrolo[3,4-b]pyridine derivatives, including this compound, have been investigated extensively. The following sections detail various pharmacological activities associated with this compound.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial properties. A study demonstrated that certain pyrrolo derivatives showed promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.15 µM for some esters . The structure of these compounds plays a critical role in their effectiveness against pathogens.

2. Anticancer Activity

Pyrrolo[3,4-b]pyridine derivatives have shown potential as anticancer agents. For instance, compounds similar to tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine were assessed for cytotoxicity against various cancer cell lines. In vitro studies revealed moderate cytotoxic effects on ovarian cancer cells while exhibiting lower toxicity towards non-cancerous cells . This selectivity is crucial for developing safer cancer therapies.

3. Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Research on related pyrrolo derivatives has indicated sedative and analgesic properties, making them candidates for treating neurological disorders . The mechanism of action likely involves modulation of neurotransmitter systems.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrrolo derivatives. Key findings include:

  • Substituent Effects : The presence and type of substituents at specific positions significantly influence the compound's activity. For example, variations in ester groups and their distances from the pyrrolopyridine core can enhance or diminish efficacy against targets like HIV and cancer cells .
  • Stereochemistry : The stereochemical configuration (e.g., (4aS,7aS)) impacts binding affinity and biological response. Enantiomers may exhibit different levels of activity due to their interaction with biological targets .

Case Studies

Several studies have highlighted the biological effects of tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine derivatives:

StudyFocusFindings
Deraeve et al.Antimycobacterial ActivityIdentified effective inhibitors against Mtb with MIC values <0.15 µM for certain esters .
Kalai et al.Anticancer ActivityEvaluated cytotoxicity in ovarian cancer cell lines; moderate activity observed with limited toxicity to healthy cells .
Research on NeuropharmacologySedative EffectsDemonstrated potential as sedative agents in animal models .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate derivatives?

The compound is commonly synthesized via alkylation or substitution reactions. A validated method involves reacting tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (0.44 mmol) with halo-derivatives (0.73 mmol) in acetonitrile (ACN) in the presence of K₂CO₃ (1.32 mmol) at room temperature. The reaction is stirred for 3 hours, followed by extraction with ethyl acetate (EtOAc), drying over Na₂SO₄, and purification via silica gel chromatography using a gradient of 10–20% methanol in EtOAc .

Q. How is structural characterization of this compound performed in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for structural elucidation. For non-crystalline samples, ¹H NMR (200 MHz, CDCl₃) can resolve key structural features, such as the tert-butyl group (δ 1.47 ppm, singlet) and aromatic protons (δ 7.19–7.40 ppm) in benzylated derivatives. Multiplicity and coupling constants aid in confirming stereochemistry .

Q. What safety protocols are critical when handling this compound?

Use respiratory protection (e.g., P95/P1 filters for low exposure; OV/AG/P99 for higher concentrations) and wear nitrile gloves and chemical-resistant goggles. Ensure proper ventilation and avoid skin contact. Store in inert atmospheres at 2–8°C to prevent degradation. Emergency measures include immediate eye rinsing and consultation with a physician .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation of the pyrrolopyridine core?

Key parameters include:

  • Solvent selection : ACN or DMF improves solubility of intermediates.
  • Base choice : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity.
  • Temperature : Room temperature minimizes side reactions (e.g., elimination).
  • Purification : Gradient elution (10–20% MeOH in EtOAc) resolves polar byproducts . Monitoring reaction progress via TLC or LC-MS is advised to identify optimal quenching times.

Q. What computational strategies are effective for predicting the compound’s sigma receptor binding affinity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with sigma receptors. Focus on the bicyclic amine’s protonation state and steric effects from the tert-butyl group. Validate predictions with in vitro binding assays using radiolabeled ligands .

Q. How can conflicting purity data from HPLC and NMR be resolved?

Discrepancies may arise from residual solvents (e.g., ACN) or hygroscopicity. Mitigation steps:

  • Drying : Use high-vacuum desiccation to remove solvents.
  • Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment.
  • HPLC-MS : Pair with evaporative light scattering detection (ELSD) to detect non-UV-active impurities .

Q. What strategies address low reproducibility in catalytic hydrogenation of pyrrolopyridine intermediates?

Common issues include catalyst poisoning or incomplete deprotection. Solutions:

  • Catalyst activation : Pre-reduce Pd/C or PtO₂ under H₂ flow.
  • Acidic additives : Use HCl (1–2 eq.) to protonate the amine and prevent coordination with metal catalysts.
  • Monitoring : Track H₂ uptake and reaction completion via FT-IR or GC-MS .

Data Contradiction Analysis

Q. Why do melting point measurements vary across studies for this compound?

Polymorphism or hydrate formation can cause variability. Characterize crystalline forms via powder XRD and DSC. For hygroscopic samples, use sealed capillaries and controlled humidity during measurements .

Q. How to reconcile discrepancies in reported biological activity of derivatives?

Variability may stem from differences in:

  • Enantiomeric purity : Chiral HPLC or SFC ensures stereochemical consistency.
  • Assay conditions : Standardize cell lines, buffer pH, and incubation times.
  • Salt forms : Compare hydrochloride vs. free base activities using dose-response curves .

Methodological Best Practices

Q. What analytical techniques are recommended for stability studies?

Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring detects degradation products (e.g., tert-butyl cleavage or oxidation). For photostability, expose samples to UV light (ICH Q1B guidelines) and analyze via HPLC-DAD .

Q. How to design SAR studies for pyrrolopyridine-based sigma receptor ligands?

  • Core modifications : Introduce substituents at the 3- or 5-positions to alter steric bulk.
  • Bioisosteres : Replace the tert-butyl group with cyclopropane or trifluoromethyl groups.
  • Pharmacophore mapping : Overlay energy-minimized conformers with known ligands to identify critical interactions .

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